4-Carboxy-1-methylpyridin-1-ium iodide
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Overview
Description
4-Carboxy-1-methylpyridin-1-ium iodide is a chemical compound with the molecular formula C_7H_8INO_2. It is a derivative of pyridine, where the nitrogen atom is methylated and the 4-position of the pyridine ring is substituted with a carboxyl group. This compound is often used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carboxy-1-methylpyridin-1-ium iodide typically involves the methylation of pyridine followed by the introduction of a carboxyl group at the 4-position. One common method involves treating pyridine with methyl iodide to form 1-methylpyridinium iodide. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Carboxy-1-methylpyridin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or aldehyde.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are often used.
Substitution: Halide exchange reactions can be carried out using silver salts or other halide sources.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halide-substituted pyridinium salts.
Scientific Research Applications
4-Carboxy-1-methylpyridin-1-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Carboxy-1-methylpyridin-1-ium iodide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The carboxyl group can form hydrogen bonds with target molecules, while the pyridinium ion can participate in electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
1-Methylpyridinium iodide: Lacks the carboxyl group, making it less versatile in certain chemical reactions.
4-Carboxypyridine: Lacks the methyl group on the nitrogen, which can affect its reactivity and solubility.
4-Carboxy-1-ethylpyridinium iodide: Similar structure but with an ethyl group instead of a methyl group, which can influence its physical and chemical properties.
Uniqueness
4-Carboxy-1-methylpyridin-1-ium iodide is unique due to the presence of both a carboxyl group and a methylated nitrogen atom. This combination of functional groups provides a balance of reactivity and stability, making it suitable for a variety of applications in research and industry .
Properties
CAS No. |
7680-58-2 |
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Molecular Formula |
C7H8INO2 |
Molecular Weight |
265.05 g/mol |
IUPAC Name |
1-methylpyridin-1-ium-4-carboxylic acid;iodide |
InChI |
InChI=1S/C7H7NO2.HI/c1-8-4-2-6(3-5-8)7(9)10;/h2-5H,1H3;1H |
InChI Key |
NTLJUNJJEIPZGA-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C(=O)O.[I-] |
Origin of Product |
United States |
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